Cas no 2438-34-8 (N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine)

N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine is a specialized organic compound featuring a fluorophenyl-thiazole core coupled with a guanidine functional group. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The fluorine substitution enhances metabolic stability and bioavailability, while the thiazole ring contributes to its potential as a bioactive scaffold. The guanidine moiety offers strong hydrogen-bonding capabilities, facilitating interactions with biological targets. Its well-defined synthesis pathway ensures high purity and reproducibility, making it suitable for applications in drug discovery and molecular design. The compound's structural versatility allows for further derivatization, supporting diverse research needs in medicinal chemistry.
N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine structure
2438-34-8 structure
Product Name:N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine
CAS No:2438-34-8
MF:C10H9FN4S
MW:236.268663167953
MDL:MFCD06739729
CID:3043588
PubChem ID:7176114
Update Time:2025-05-20

N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine Chemical and Physical Properties

Names and Identifiers

    • N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]guanidine
    • N-[4-(4-FLUORO-PHENYL)-THIAZOL-2-YL]-GUANIDINE
    • Guanidine, [4-(4-fluorophenyl)-2-thiazolyl]- (9CI)
    • CAA43834
    • guanidine, N-[4-(4-fluorophenyl)-2-thiazolyl]-
    • 1-(4-(4-Fluorophenyl)thiazol-2-yl)guanidine
    • ALBB-022156
    • 2438-34-8
    • LS-06869
    • MFCD06739729
    • CHEMBL1203481
    • CHEMBL155503
    • SCHEMBL3610442
    • STL482614
    • 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine
    • CS-0323897
    • BDBM50368013
    • AKOS002676359
    • N -[4-(4-Fluoro-phenyl)-thiazol-2-yl]-guanidine
    • 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine
    • N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine
    • MDL: MFCD06739729
    • Inchi: 1S/C10H9FN4S/c11-7-3-1-6(2-4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15)
    • InChI Key: GAZYMAJQNHBTPM-UHFFFAOYSA-N
    • SMILES: N(C1=NC(C2=CC=C(F)C=C2)=CS1)C(=N)N

Computed Properties

  • Exact Mass: 236.05319564g/mol
  • Monoisotopic Mass: 236.05319564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 106Ų

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N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2438-34-8)N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine
Order Number:A1151630
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:16
Price ($):160.0
Email:sales@amadischem.com

Additional information on N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine

Comprehensive Overview of N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine (CAS No. 2438-34-8): Properties, Applications, and Research Insights

N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine (CAS No. 2438-34-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This guanidine derivative, characterized by its fluorophenyl and thiazole moieties, exhibits intriguing chemical properties that make it a subject of interest for drug discovery and material science. In this article, we delve into its molecular characteristics, synthesis methods, and emerging applications, while addressing common queries from researchers and industry professionals.

The compound's molecular structure combines a fluorinated aromatic ring with a thiazole heterocycle, linked via a guanidine group. This arrangement contributes to its bioactivity, particularly in interactions with biological targets such as enzymes and receptors. Recent studies highlight its potential as a scaffold for kinase inhibitors, a hot topic in cancer therapeutics and neurodegenerative disease research. Researchers frequently search for "CAS 2438-34-8 solubility" or "N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine synthesis protocol," reflecting practical concerns in laboratory applications.

From a synthetic chemistry perspective, this compound is typically prepared through multi-step organic reactions involving condensation and cyclization strategies. Optimizing its yield and purity remains a focus area, as evidenced by searches like "2438-34-8 purification methods." Its physicochemical properties—including a melting point range of 210–215°C and moderate solubility in polar aprotic solvents—are critical for formulation development, aligning with trending searches on "pharmaceutical excipient compatibility."

In drug discovery, the compound's structure-activity relationship (SAR) has been explored for modulating protein-protein interactions, a cutting-edge area in precision medicine. Computational studies suggest its potential as a fragment-based lead compound, addressing popular queries about "AI-driven molecular docking" applications. Notably, its fluorine atom enhances metabolic stability—a key consideration in medicinal chemistry discussions.

Beyond therapeutics, N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine has shown promise in material science, particularly in designing fluorescent probes for sensing applications. This aligns with growing interest in "small-molecule sensors" and "bioimaging agents." Its electronic properties also make it relevant for organic electronics, a field gaining traction due to sustainable technology trends.

Quality control of this compound involves advanced analytical techniques like HPLC-MS and NMR spectroscopy, topics frequently searched alongside "CAS 2438-34-8 characterization." Regulatory aspects, especially concerning REACH compliance and GMP standards, are equally important for industrial users, reflecting broader concerns about chemical safety and green chemistry principles.

Ongoing research explores derivatives of this scaffold for improved pharmacokinetic profiles, responding to demands for "oral bioavailability enhancement" solutions. The compound's role in combinatorial chemistry libraries further underscores its versatility, matching industry needs for high-throughput screening platforms.

In conclusion, N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine (CAS No. 2438-34-8) represents a multifaceted compound with expanding applications across life sciences and advanced materials. Its study addresses both fundamental chemical questions and applied research challenges, making it a valuable subject for academic and industrial investigations alike.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2438-34-8)N-4-(4-Fluorophenyl)-1,3-thiazol-2-ylguanidine
A1151630
Purity:99%
Quantity:1g
Price ($):160.0
Email